Antitumor agent-192

Antiproliferative activity β-carboline Autophagy

Antitumor agent-192 (Compound 2f) is the terminal and most potent compound in the 2a–2f optimization series, representing the current performance ceiling for 1,3-disubstituted β-carboline autophagy inducers. Unlike the predecessor compound 6g (IC50 2.02–24.8 μM across cell lines), it maintains a consistent sub-5 μM IC50 across gastric, breast, melanoma, renal, colorectal, hepatic, prostate, and ovarian carcinoma lines. Its cytotoxicity is not reversed by the pan-caspase inhibitor Z-VAD-FMK, enabling clean experimental dissection of autophagy-dependent cell death without apoptotic confounding. Demonstrated in vivo tumor suppression in a mouse colorectal cancer homograft model makes it the compound of choice for preclinical programs targeting ATG5/ATG7-dependent autophagy.

Molecular Formula C36H54N6
Molecular Weight 570.9 g/mol
Cat. No. B15604046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-192
Molecular FormulaC36H54N6
Molecular Weight570.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H54N6/c1-5-40(6-2)24-15-22-37-28-31-27-33-32-20-12-13-21-35(32)42(26-14-19-30-17-10-9-11-18-30)36(33)34(39-31)29-38-23-16-25-41(7-3)8-4/h9-13,17-18,20-21,27,37-38H,5-8,14-16,19,22-26,28-29H2,1-4H3
InChIKeyVBDBETBLUUSEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-192 Procurement Guide: A Next-Generation β-Carboline Autophagy Inducer


Antitumor agent-192 (Compound 2f) is a synthetic small-molecule β-carboline derivative with the molecular formula C36H54N6 and molecular weight of 570.85 g/mol . It functions as an autophagy inducer via the ATG5/ATG7-dependent pathway, specifically validated in colorectal cancer models [1]. Designed with flexible amino side chains at positions 1 and 3 of the β-carboline core, this compound represents an optimized iteration within a series of antitumor agents developed by Ao et al. at Kinki University and Sun Yat-sen University [2]. Its primary application lies in preclinical oncology research focused on autophagy-mediated programmed cell death in solid tumors, particularly colorectal carcinoma.

Why Antitumor Agent-192 Cannot Be Replaced by Other β-Carboline Autophagy Inducers


Superficial similarities in the β-carboline scaffold and ATG5/ATG7 targeting mechanism mask critical quantitative disparities in potency, spectrum, and in vivo translation. The predecessor compound 6g (Antitumor agent-82) exhibits highly variable IC50 values ranging from 2.02 μM to 24.8 μM across cell lines, whereas Antitumor agent-192 maintains consistent sub-5 μM potency across a broad panel of human tumor cell lines [1]. Other in-series analogs (2a–2e) fail to breach the 5 μM threshold in most tested lines [2]. Substituting Antitumor agent-192 with an earlier analog or a structurally related β-carboline therefore risks reduced antiproliferative activity, narrower tumor-type applicability, and loss of the validated in vivo tumor suppression phenotype demonstrated specifically for this compound in colorectal cancer homograft models.

Antitumor Agent-192 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Broader and More Uniform Antiproliferative Spectrum vs. Predecessor Compound 6g

Antitumor agent-192 demonstrates a uniformly potent antiproliferative profile with IC50 values below 5.0 μM across multiple human tumor cell lines (BGC-823, MCF-7, A375, 786-0, HT-29, HepG2, 22Rv1, SK-OV-3) [1]. In contrast, the predecessor compound 6g shows highly variable potency across cell lines: 2.02 μM (HT-29) and 2.71 μM (786-0) represent its best activity, but this drops to 11.5 μM (A375), 24.8 μM (BGC-823), and 4.57–5.09 μM (HCT116) . The narrow range of sub-5 μM IC50 values for compound 2f across all tested lines indicates a more uniformly potent and broader-spectrum antitumor profile compared with the predecessor series.

Antiproliferative activity β-carboline Autophagy Colorectal cancer

Intra-Series Potency Superiority: Compound 2f as the Most Potent Analog in the 2a–2f Series

Within the novel β-carboline series 2a–2f reported in the 2025 study, compound 2f was identified as the most potent antiproliferative agent, with IC50 below 5.0 μM, while the majority of analogs (2a–2e) exhibited IC50 values lower than 20 μM but not below the 5 μM threshold [1]. The reference drug cisplatin was used as a comparator in the same assay panel. This establishes 2f as the optimized lead compound from this medicinal chemistry campaign, with a potency advantage of at least 4-fold over the series baseline.

Structure-activity relationship β-carboline Lead optimization

Validated In Vivo Antitumor Efficacy in Colorectal Cancer Homograft Model

Antitumor agent-192 is one of only two compounds from the Ao research program (along with predecessor compound 6g) with published in vivo antitumor efficacy data in a mouse colorectal cancer model. Compound 2f significantly suppressed tumor development and reduced tumor mass in a mouse colorectal cancer homograft model [1]. The predecessor compound 6g similarly demonstrated in vivo tumor suppression in a BALB/c mouse colorectal cancer homograft model [2]. However, the 2025 study specifically identifies 2f as the representative optimized compound selected for in vivo evaluation following the structure-activity relationship campaign, positioning it as the successor candidate with combined in vitro potency and in vivo validation [1].

In vivo efficacy Colorectal cancer Xenograft Tumor growth inhibition

Mechanistic Specificity: ATG5/ATG7-Dependent Autophagy Induction Validated by Knockout and Pharmacological Reversal Experiments

The mechanism of action of antitumor agent-192 has been specifically mapped to the ATG5/ATG7-dependent autophagy pathway in HCT116 colorectal cancer cells [1]. Critically, the study demonstrated that compound 2f-induced cell death was not reversed by the pan-caspase inhibitor Z-VAD-FMK, ruling out apoptosis as the primary cell death mechanism and confirming autophagy-dependent cytotoxicity [1]. In the predecessor study, compound 6g was similarly shown to act via ATG5/ATG7-dependent autophagy in HCT116 cells [2]. However, the 2025 study provides more extensive mechanistic characterization for compound 2f, including the explicit ruling out of caspase-dependent apoptosis, which strengthens confidence in its mechanism-specific application.

Autophagy mechanism ATG5 ATG7 Programmed cell death

Antitumor Agent-192: Recommended Research and Preclinical Application Scenarios


Colorectal Cancer Autophagy-Targeted Therapy Development

Antitumor agent-192 is the most potent and mechanistically validated β-carboline autophagy inducer for colorectal cancer models. Its consistent sub-5 μM IC50 across HT-29 and HCT116 colorectal carcinoma lines [1], combined with demonstrated in vivo tumor suppression in a mouse colorectal cancer homograft model [1], makes it the compound of choice for preclinical programs investigating ATG5/ATG7-dependent autophagy as a therapeutic vulnerability in colorectal cancer.

Broad-Spectrum Antiproliferative Screening Across Solid Tumor Types

Unlike the predecessor compound 6g, which shows 10-fold variation in potency across tumor types (IC50 2.02–24.8 μM) [2], antitumor agent-192 maintains consistent sub-5 μM activity across gastric (BGC-823), breast (MCF-7), melanoma (A375), renal (786-0), colorectal (HT-29), hepatic (HepG2), prostate (22Rv1), and ovarian (SK-OV-3) carcinoma lines [1]. This uniformity makes it a superior tool compound for multi-indication oncology screening campaigns.

Autophagy Mechanism-of-Action Studies Requiring Apoptosis-Independent Readouts

For researchers discriminating between autophagy-dependent and apoptosis-dependent cell death, antitumor agent-192 offers a key experimental advantage: its cytotoxicity is not reversed by the pan-caspase inhibitor Z-VAD-FMK [1]. This property enables clean experimental systems where autophagy can be studied as the primary cell death mechanism without apoptotic confounding, an advantage over many β-carboline analogs where the cell death mechanism is incompletely characterized.

Structure-Activity Relationship Benchmarking for β-Carboline Lead Optimization

As the terminal and most potent compound in the 2a–2f optimization series, antitumor agent-192 serves as the benchmark for any medicinal chemistry program aiming to improve upon the 1,3-disubstituted β-carboline scaffold [1]. Its combination of flexible amino side chains at both positions 1 and 3 represents the current performance ceiling for this chemotype in autophagy-targeted antitumor applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-192

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.